molecular formula C24H28F4N6 B12502505 N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine

N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine

Cat. No.: B12502505
M. Wt: 476.5 g/mol
InChI Key: WDHOIABIERMLGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3H,6H,8H,9H-pyrido[4,3-e]indazol-6-yl]pyridin-3-amine involves a series of complex organic reactionsThe pyridoindazole core is then synthesized and coupled with the azetidine derivative under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis of the intermediate compounds, followed by their purification and final coupling reaction. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3H,6H,8H,9H-pyrido[4,3-e]indazol-6-yl]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3H,6H,8H,9H-pyrido[4,3-e]indazol-6-yl]pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of SERDs and their interactions with estrogen receptors.

    Biology: Employed in cellular studies to investigate the mechanisms of estrogen receptor degradation and antagonism.

    Medicine: Under clinical trials for the treatment of ER+ breast cancer, showing promising results in preclinical and clinical studies.

    Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.

Mechanism of Action

The compound exerts its effects by binding to the estrogen receptor and promoting its degradation. This leads to a reduction in estrogen receptor levels in the cell, thereby inhibiting the growth of ER+ breast cancer cells. The molecular targets include the estrogen receptor alpha (ERα), and the pathways involved are related to estrogen signaling and receptor-mediated transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3H,6H,8H,9H-pyrido[4,3-e]indazol-6-yl]pyridin-3-amine is unique due to its high potency and oral bioavailability. Unlike fulvestrant, which requires intramuscular injection, this compound can be administered orally, making it more convenient for patients. Additionally, its ability to degrade estrogen receptors more effectively than tamoxifen and raloxifene highlights its potential as a superior therapeutic agent .

Properties

IUPAC Name

N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHOIABIERMLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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